Fmoc-L-beta-Ala-Val-OH
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Overview
Description
Fmoc-L-beta-Ala-Val-OH, also known as fluorenylmethyloxycarbonyl-L-beta-alanine-valine, is a compound commonly used in peptide synthesis. It is a derivative of beta-alanine and valine, protected by a fluorenylmethyloxycarbonyl group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-Ala-Val-OH typically involves the protection of the amino group of beta-alanine with a fluorenylmethyloxycarbonyl group, followed by coupling with valine. The process can be summarized as follows:
Protection of Beta-Alanine: Beta-alanine is dissolved in a basic solution, such as sodium carbonate, and reacted with fluorenylmethyloxycarbonyl chloride in an organic solvent like dioxane.
Coupling with Valine: The protected beta-alanine (Fmoc-beta-Ala-OH) is then coupled with valine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of beta-alanine are protected using fluorenylmethyloxycarbonyl chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected beta-alanine with valine, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-Ala-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for removing the fluorenylmethyloxycarbonyl group.
Coupling: DIC and HOBt in an organic solvent are used for coupling reactions.
Major Products Formed
Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields L-beta-Ala-Val-OH.
Coupling: Coupling with other amino acids forms longer peptide chains.
Scientific Research Applications
Fmoc-L-beta-Ala-Val-OH has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Fmoc-L-beta-Ala-Val-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-Ala-OH: Similar to Fmoc-L-beta-Ala-Val-OH but lacks the valine residue.
Fmoc-Val-Ala-OH: Contains valine and alanine residues, used in similar peptide synthesis applications.
Fmoc-Ala-OH: Contains only alanine, used as a simpler building block in peptide synthesis.
Uniqueness
This compound is unique due to its combination of beta-alanine and valine, providing specific properties and reactivity in peptide synthesis. The presence of valine enhances the hydrophobicity and stability of the resulting peptides, making it valuable in various applications .
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
CIYBJDZZFNTZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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